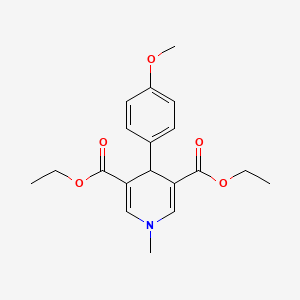![molecular formula C20H19ClN4O2S B11204074 4-amino-N~3~-benzyl-N~5~-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11204074.png)
4-amino-N~3~-benzyl-N~5~-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound with the molecular formula C20H19ClN4O2S and a molecular weight of 414.91 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl ethylamine with benzyl isothiocyanate to form an intermediate, which is then cyclized with 4-amino-1,2-thiazole-3,5-dicarboxylic acid under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . The thiazole ring structure allows it to interact with various biological molecules, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-Amino-n3-benzyl-n5-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[2-(4-chlorophenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-15-8-6-13(7-9-15)10-11-23-20(27)18-16(22)17(25-28-18)19(26)24-12-14-4-2-1-3-5-14/h1-9H,10-12,22H2,(H,23,27)(H,24,26) |
InChI Key |
DZYWSFYBZANQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203992.png)
![3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid](/img/structure/B11203996.png)
![N-[3-oxo-3-(4-propoxyphenyl)propyl]threonine](/img/structure/B11203997.png)
![N-(4-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11204004.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/structure/B11204012.png)
![N-(3-Chloro-4-methoxyphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11204014.png)
![2-methyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11204022.png)
![3-amino-4-(2-furyl)-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11204030.png)

![1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11204037.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11204047.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B11204051.png)
![3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11204054.png)

